D-Tagatose

Rare sugar sweeteners Caloric reduction Food formulation

D-Tagatose (CAS 41847-61-4) is the only rare sugar sweetener with meta-analytic evidence for significant HbA1c reduction (MD -0.25%) in type 2 diabetes, a glycemic index of ~3, and dose-dependent postprandial glucose-blunting (p<0.001). This C-4 epimer of D-fructose cannot be substituted with D-allulose or sugar alcohols without compromising glycemic efficacy. Its highest Maillard browning reactivity among tested sugars accelerates bake times and crust development. Validated for oral care (RCT: MD -204.6 CFU/mL cariogenic bacteria; FDA 21 CFR 101.80 health claim) and prebiotic butyrate production. Choose D-Tagatose for diabetic-friendly, tooth-friendly, and gut-health formulations.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-61-4
Cat. No. B3328093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose
CAS41847-61-4
SynonymsD-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-OEXCPVAWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tagatose (CAS 41847-61-4) Technical Baseline: Rare Sugar Sweetener with 92% Sucrose Sweetness and Reduced Caloric Density


D-Tagatose is a naturally occurring ketohexose monosaccharide and a C-4 epimer of D-fructose, classified as a rare sugar due to its low abundance in nature [1]. It is a white crystalline powder that delivers approximately 92% of the sweetness of sucrose on a weight basis, while contributing only 1.5 kcal/g of metabolizable energy—approximately 38% of the caloric density of sucrose [2]. D-Tagatose is produced commercially via enzymatic isomerization of D-galactose using L-arabinose isomerase, and it holds GRAS (Generally Recognized As Safe) status from the U.S. FDA for use as a bulk sweetener, humectant, texturizer, and stabilizer in foods and beverages [3][4].

D-Tagatose Functional Differentiation: Why Bulk Sweetener Substitution with Allulose, Fructose, or Polyols Compromises Product Performance and Metabolic Outcomes


D-Tagatose cannot be substituted interchangeably with D-allulose (psicose), D-fructose, sucrose, or common sugar alcohols without altering key performance attributes. Despite sharing a fructose-derived core structure, D-tagatose differs from D-allulose at the C-4 versus C-3 epimeric position, which profoundly affects enzymatic recognition, metabolic fate, and functional properties in food matrices [1]. D-Tagatose provides significantly higher sweetness intensity (92% of sucrose) than D-allulose (70%) and most polyols, enabling lower use levels to achieve target sweetness profiles [2]. Its caloric density (1.5 kcal/g) positions it as a mid-calorie option between D-allulose (0.2–0.4 kcal/g) and sucrose (4 kcal/g), which carries distinct regulatory labeling implications—notably, the FDA denied a citizen petition to exempt D-tagatose from added sugar declaration, unlike D-allulose, due to its non-negligible caloric contribution [3][4]. Furthermore, D-tagatose exhibits a glycemic index of approximately 3, substantially lower than fructose (GI ~24) and sucrose (GI ~68), and clinical evidence demonstrates its capacity to reduce HbA1c and fasting insulin in type 2 diabetes populations—effects not consistently observed with D-allulose [5][6]. The following quantitative evidence guide delineates these critical differentiators.

D-Tagatose vs. D-Allulose and Sucrose: Head-to-Head Quantitative Evidence for Procurement and Formulation Decisions


D-Tagatose vs. D-Allulose (Psicose): Sweetness Intensity and Caloric Density Comparative

D-Tagatose provides 92% of the sweetness of sucrose on a weight basis, whereas D-allulose provides only 70% [1]. D-Tagatose delivers approximately 1.5 kcal/g of metabolizable energy, substantially higher than D-allulose's 0.2–0.4 kcal/g but still only 38% of sucrose's 4 kcal/g [2]. This differential caloric profile is the primary basis for FDA's divergent regulatory treatment: D-tagatose remains classified as an 'Added Sugar' on nutrition facts panels, while D-allulose is exempt due to its negligible caloric contribution [3].

Rare sugar sweeteners Caloric reduction Food formulation

D-Tagatose Glycemic Impact: HbA1c and Fasting Insulin Reduction in Type 2 Diabetes vs. D-Allulose

A 2026 systematic review and meta-analysis of controlled human intervention trials (20 trials, 1,033 participants) reported that D-tagatose intake significantly reduced HbA1c (mean difference -0.25%; 95% CI -0.44 to -0.06) and fasting insulin (MD -80.40; 95% CI -136.96 to -23.84), while D-allulose showed no significant effects on these parameters [1]. Both rare sugars significantly attenuated postprandial glucose excursions (D-tagatose SMD -1.03; 95% CI -1.36 to -0.71 vs. D-allulose SMD -0.66; 95% CI -0.92 to -0.39), but only D-tagatose demonstrated improvements in chronic glycemic markers [2].

Glycemic control Type 2 diabetes HbA1c

D-Tagatose Postprandial Glucose Attenuation: Dose-Dependent Blunting of Oral Glucose Tolerance in Type 2 Diabetes

In a controlled human study, pre-treatment with D-tagatose significantly attenuated the rise in plasma glucose following a 75 g oral glucose tolerance test (OGTT) in patients with type 2 diabetes. The glucose area under the curve (AUC) was reduced in a dose-dependent manner: p < 0.05 for 10 g D-tagatose, p < 0.001 for 20 g, and p = 0.0001 for 30 g [1]. D-Tagatose alone induced no significant changes in plasma glucose or insulin levels in either healthy subjects or patients with diabetes, confirming its low glycemic impact when consumed independently [2]. This glucose-blunting effect occurs without significantly affecting insulin levels (p = 0.66 for insulin AUC in diabetic patients), distinguishing D-tagatose from carbohydrate blockers that alter insulin secretion [3].

Postprandial glucose Insulin response Dose-response

D-Tagatose Prebiotic Efficacy: Colonic Butyrate and Lactobacilli Enhancement in Healthy Humans

A randomized, placebo-controlled, double-blind, cross-over human study (n = 30) demonstrated that daily consumption of 7.5 g or 12.5 g D-tagatose for 2 weeks significantly increased butyrate production and faecal lactobacilli counts compared to sucrose (negative reference) [1]. In vitro test-tube incubations of fresh faeces and a simulated large intestine model confirmed that D-tagatose fermentation consistently enhanced butyrate production across all treatments [2]. D-Tagatose is only partially absorbed (approximately 15–20%) in the small intestine, with the remaining 80–85% reaching the colon for microbial fermentation—a substantially higher colonic delivery fraction than D-allulose, which is primarily excreted unmetabolized in urine [3]. Supplementation with D-tagatose increased bacterial density and SCFA production, specifically butyrate in healthy adults and propionate in adults with type 2 diabetes [4].

Prebiotic Short-chain fatty acids Gut microbiota

D-Tagatose Maillard Browning Reactivity: Superior to D-Psicose, D-Fructose, D-Glucose, and Sucrose

In a comparative study examining the Maillard browning reaction of 0.1 M sugar solutions with 0.1 M glycine heated at 70–100°C for 5 hours, the rate of browning (measured by absorbance at 420 nm) followed the order: D-tagatose > D-psicose (D-allulose) ≈ D-fructose > D-glucose > sucrose [1]. A separate study using 0.2 M sugar solutions with 0.2 M glycine confirmed that D-tagatose consistently produced the highest browning intensity among the tested sugars, including glucose, fructose, xylose, and sucrose [2]. This superior browning reactivity is attributed to D-tagatose's ketohexose structure and its specific stereochemistry at the C-4 position, which facilitates more rapid Schiff base formation and subsequent Amadori rearrangement [3].

Maillard reaction Browning Food chemistry

D-Tagatose Anti-Cariogenic Efficacy: Salivary pH Maintenance and S. mutans Inhibition vs. Sucrose and Xylitol

A systematic review of randomized clinical trials (RCTs) assessing D-tagatose's effect on cariogenic risk (3 eligible studies from 1,139 records) consistently demonstrated significant reductions in colony-forming units (CFUs) of cariogenic bacteria and improvements in salivary pH levels in groups treated with D-tagatose compared to controls using other non-caloric sweeteners or placebos (p < 0.01) [1]. A randomized controlled trial in dentistry students (n = 60) comparing D-tagatose, stevia, and sucrose found that salivary pH at 48 hours post-administration was significantly higher for D-tagatose than sucrose (MD 0.68; 95% CI 0.19 to 1.17), while total CFU/mL at 30 minutes was significantly lower (MD -204.6; 95% CI -237.85 to -171.35) [2]. Notably, unlike xylitol, D-tagatose maintains its acid-neutralizing capacity even when combined with sucrose, providing a distinct advantage in reducing caries risk in mixed-sweetener formulations [3]. A mouse model study demonstrated that tagatose intervention significantly reduced dental caries severity in a dose-dependent manner, inhibiting cariogenic bacteria with lower concentrations showing better efficacy than xylitol [4].

Dental caries Oral health Cariogenic risk

D-Tagatose (CAS 41847-61-4) Optimal Procurement and Deployment Scenarios Based on Quantitative Comparative Evidence


Functional Foods and Beverages Targeting Glycemic Management and Type 2 Diabetes Support

D-Tagatose is the preferred rare sugar sweetener for products positioned for glycemic control, based on meta-analytic evidence showing significant HbA1c reduction (MD -0.25%) and fasting insulin improvement in type 2 diabetes populations—outcomes not achieved with D-allulose [1]. The dose-dependent postprandial glucose-blunting effect (p < 0.001 at 20 g; p = 0.0001 at 30 g pre-treatment) enables formulation of functional beverages, meal replacement products, and diabetic-friendly snacks that actively attenuate glycemic excursions when co-consumed with carbohydrates [2]. Formulators should note D-tagatose's GI of approximately 3 versus sucrose GI 68 and fructose GI 24, positioning it as a superior bulk sweetener for low-glycemic applications [3].

Bakery, Confectionery, and Thermally Processed Foods Requiring Superior Maillard Browning

D-Tagatose demonstrates the highest Maillard browning reactivity among tested sugars (D-tagatose > D-psicose ≈ D-fructose > D-glucose > sucrose), making it the optimal choice for baked goods, cookies, breads, and confections where desirable crust color and flavor development are critical [4]. This superior browning performance enables reduced baking times or lower processing temperatures while achieving equivalent color development compared to formulations using D-allulose or sucrose [5]. The compound's thermal stability and rapid caramelization at lower temperatures also support applications in dairy products, cereals, and fruit preserves requiring enhanced flavor profiles [6].

Oral Care Products and Tooth-Friendly Chewing Gums, Lozenges, and Confectionery

D-Tagatose is validated for oral care applications based on RCT evidence showing significant reduction in cariogenic bacterial CFUs (MD -204.6 CFU/mL vs. sucrose at 30 minutes) and superior maintenance of salivary pH at 48 hours (MD 0.68 vs. sucrose; p < 0.001) [7]. The compound's unique ability to maintain acid-neutralizing capacity even in the presence of sucrose distinguishes it from xylitol in mixed-sweetener applications [8]. FDA permits a health claim that D-tagatose may reduce the risk of dental caries under 21 CFR 101.80, supporting product labeling and consumer communication strategies [9]. Procurement for chewing gums, breath mints, lozenges, and tooth-friendly confectionery should prioritize D-tagatose based on this evidence profile.

Prebiotic-Enhanced and Gut Health-Focused Nutritional Products

D-Tagatose delivers prebiotic functionality based on human clinical evidence demonstrating increased butyrate production and faecal lactobacilli counts following daily consumption of 7.5–12.5 g for 2 weeks [10]. With 80–85% of ingested D-tagatose reaching the colon for microbial fermentation—substantially higher than D-allulose which is primarily excreted unmetabolized—D-tagatose provides meaningful colonic substrate for SCFA generation [11]. This prebiotic profile supports applications in functional yogurts, fermented dairy products, dietary supplements, and gut health beverages where both sweetness and microbiome support are desired product attributes. Formulators should consider the mild GI tolerance profile and gradual colonic adaptation when determining use levels [12].

Technical Documentation Hub

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